molecular formula C6H11N3S2 B2422731 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol CAS No. 27391-63-5

5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol

Cat. No. B2422731
CAS RN: 27391-63-5
M. Wt: 189.3
InChI Key: NXNOVKHNGVDGJG-UHFFFAOYSA-N
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Description

Tert-butylamine is an aliphatic primary amine . It’s used in the synthesis of a variety of chemical compounds, including pharmaceuticals .


Synthesis Analysis

N-tert-butyl amides can be synthesized by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including 1H-NMR and 13C-NMR .


Chemical Reactions Analysis

Tert-butylamine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

Tert-butylamine has a vapor density of 2.5 (vs air), a vapor pressure of 5.7 psi (20 °C), and a refractive index n20/D of 1.377 (lit.) . It’s a liquid at room temperature with a boiling point of 46 °C (lit.) and a melting point of -67 °C (lit.) . It’s miscible with water and alcohol, and soluble in chloroform and organic solvents .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Multi-Targeted Pharmacological Scaffold : 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol is involved in the synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles, showing promise as a multi-targeted pharmacological scaffold. These compounds are prospective anticonvulsants and antiproliferative agents (Sych, Perekhoda, & Tsapko, 2016).

Biological and Chemical Properties

  • Anticancer and Neuroprotective Activities : Studies on 2-amino-1,3,4-thiadiazole based compounds, similar to this compound, revealed anticancer activities against various cancers, including neuroprotective effects in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
  • Corrosion Inhibition Properties : 5-Amino 1,3,4-thiadiazole-2-thiol, a related compound, shows effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium, suggesting potential industrial applications (Ouici et al., 2017).

Synthesis and Material Science Applications

  • Microwave-Assisted Synthesis : Microwave-assisted synthesis of 2-aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles, which include derivatives of this compound, reveals their potential in developing compounds with antimicrobial, antituberculous, and antiphlogistic properties, and for inhibiting certain cancer diseases (Efimova et al., 2009).

Advanced Materials Research

  • Immobilization on Silica Gel Surface : Research demonstrates the effective immobilization of 5-amino-1,3,4-thiadiazole-thiol, a compound structurally related to this compound, onto silica gel surfaces. This could be relevant for the development of new materials with specific chemical properties (Prado et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, tigecycline, a glycylcycline antibiotic, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome .

Safety and Hazards

Tert-butylamine is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for research on such compounds could involve the development of new experimental methods to provide a deeper mechanistic understanding and a more comprehensive basis for the analysis of dose-response relationships . This could help advance quantitative genotoxicity assessment .

properties

IUPAC Name

5-(tert-butylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-6(2,3)7-4-8-9-5(10)11-4/h1-3H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNOVKHNGVDGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27391-63-5
Record name 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol
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